molecular formula C20H20N2O3S B2756194 3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-91-8

3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2756194
CAS RN: 863512-91-8
M. Wt: 368.45
InChI Key: ZSEAJSXTLSKFLA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the dimethoxyphenyl and phenylthiazolyl groups could potentially influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the benzamide core, as well as the dimethoxyphenyl and phenylthiazolyl groups . These groups could potentially participate in various interactions, such as hydrogen bonding or pi stacking, which could influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and phenylthiazolyl groups could potentially influence its solubility, melting point, and other properties .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Anti-HIV Properties

Researchers have explored indole derivatives as potential anti-HIV agents. For instance, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .

Antioxidant Potential

While specific data on our compound is limited, indole derivatives in general have shown antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .

Reversal of Multidrug Resistance

Interestingly, 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines (a related compound) have been identified as superior reversal agents for P-glycoprotein-mediated multidrug resistance .

Other Applications

While the literature specifically addressing our compound is limited, indole derivatives have been associated with various other activities, such as antitubercular, antidiabetic, and antimalarial effects. However, further research is essential to uncover its full potential.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-17-9-8-15(12-18(17)25-2)19(23)21-11-10-16-13-26-20(22-16)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEAJSXTLSKFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

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